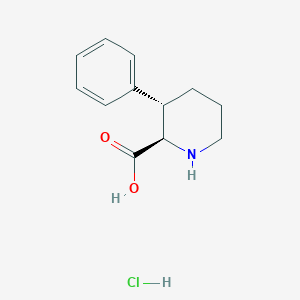

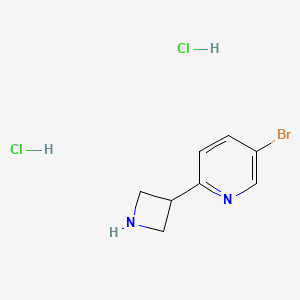

![molecular formula C18H14ClN5O B2521798 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-58-0](/img/structure/B2521798.png)

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, is a derivative of 1,2,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The oxadiazole ring is known for its versatility in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic peptide linkages, which can be crucial in drug design.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is typically achieved through the cyclization of carboxylic acid hydrazides using reagents such as phosphorous oxychloride, as seen in the synthesis of similar compounds . The regiospecificity of the synthesis is important, as seen in the synthesis of pyrazole derivatives, where X-ray crystallography was necessary to confirm the structure due to the complexity of identifying regioisomers through spectroscopic techniques alone . The synthesis of 1H-1,2,3-triazolyl-substituted 1,3,4-oxadiazole derivatives has been performed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy, which is a click chemistry approach that allows for the creation of a diverse array of compounds, including those with antibacterial properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed through various spectroscopic methods, including IR, 1H NMR, and 13C NMR, as well as elemental analysis and single-crystal X-ray diffraction . The crystal structure of these compounds often reveals interesting features such as hydrogen bonding and π-π interactions, which contribute to the stability of the crystal lattice . The presence of substituents on the oxadiazole ring, such as chlorophenyl or methoxyphenyl groups, can influence the overall conformation and crystal packing of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. For instance, the presence of a chlorophenyl group can potentially make the compound more reactive towards nucleophilic substitution reactions. The oxadiazole ring itself can participate in various chemical reactions, including nucleophilic and electrophilic substitutions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are largely determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of methoxy or chloro groups can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic properties . The antibacterial activity of these compounds can be assessed through qualitative and quantitative methods, with some derivatives showing significant activity against various bacterial strains .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of structurally related compounds involves multi-step chemical processes that yield materials suitable for structure determination by techniques such as single crystal diffraction. For instance, compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have been studied for their antimicrobial activities, showcasing the versatility of these compounds in chemical synthesis and potential biological applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential Anticancer Agents

Research into the apoptosis-inducing capabilities of certain 1,2,4-oxadiazole derivatives highlights their potential as anticancer agents. Specific compounds have shown activity against breast and colorectal cancer cell lines, with further studies identifying the molecular targets involved in apoptosis induction (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Antimicrobial and Enzyme Inhibition

Compounds derived from this chemical framework have been evaluated for their antimicrobial properties and inhibition of enzymes like lipase and α-glucosidase. These studies contribute to the understanding of their potential therapeutic applications and mechanism of action in inhibiting microbial growth and enzyme activity (Bekircan, Ülker, & Menteşe, 2015).

Photophysical Properties

The study of photophysical properties of oxadiazole derivatives, including their photoluminescence, is of great interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. These compounds exhibit promising luminescence properties, which could be leveraged in developing advanced materials for electronic and optoelectronic applications (Han, Wang, Zhang, Zhu, 2010).

Nematocidal Activity

Investigations into the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have identified compounds with significant activity against Bursaphelenchus xylophilus. These findings open up new avenues for the development of nematicides, highlighting the agricultural applications of these compounds (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name |

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKAQHOEDWKLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

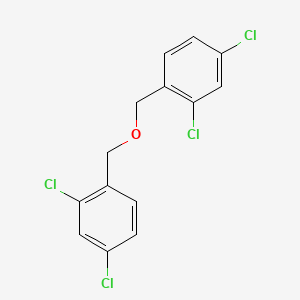

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

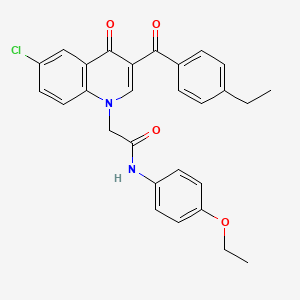

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

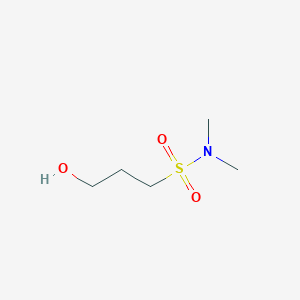

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)